

# Application Notes and Protocols for In Vitro Fungicide Sensitivity Assays with Famoxadone

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Audience: Researchers, scientists, and drug development professionals.

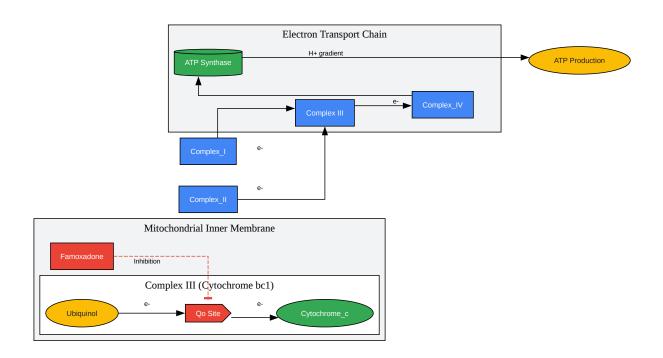
### Introduction

Famoxadone is a broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals. Its primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex. This disruption of electron transport halts ATP production, ultimately leading to fungal cell death. These protocols provide detailed methods for determining the in vitro sensitivity of fungal isolates to Famoxadone using standardized broth microdilution and agar dilution techniques.

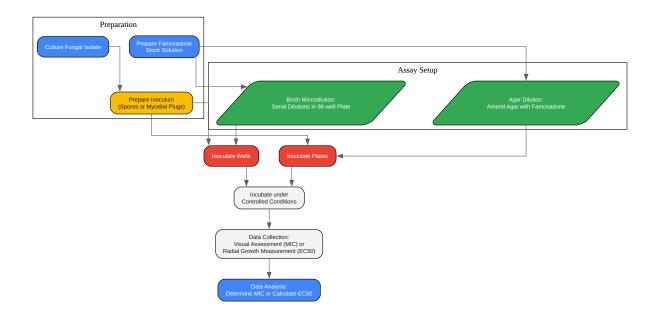
## Mechanism of Action: Inhibition of Mitochondrial Respiration

Famoxadone targets the Quinone outside (Qo) site of the cytochrome bc1 complex within the inner mitochondrial membrane. By binding to this site, it blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the electron transport chain. This inhibition leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis.









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